

An In-depth Technical Guide on the Solubility and Stability of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Biphenylmethanol**

Cat. No.: **B1359950**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of **2-Biphenylmethanol**, with a primary focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining solubility, protocols for forced degradation studies, and the development of stability-indicating analytical methods. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective characterization and formulation of **2-Biphenylmethanol**.

Introduction

2-Biphenylmethanol (CAS 2928-43-0) is an aromatic alcohol with a chemical structure featuring a biphenyl backbone and a hydroxymethyl functional group. This unique combination of a bulky, lipophilic biphenyl moiety and a polar hydroxyl group imparts specific solubility and stability characteristics that are of significant interest in medicinal chemistry and materials science. In the context of drug development, understanding these properties is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide provides a detailed exploration of the solubility of **2-Biphenylmethanol** in a range of organic solvents and its stability under various stress conditions, offering a roadmap for its analytical characterization and strategic formulation.

Physicochemical Properties of 2-Biphenylmethanol

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its development. Below is a summary of the key properties of **2-Biphenylmethanol**.

Property	Value	Source
Chemical Name	[1,1'-Biphenyl]-2-ylmethanol	[1]
Synonyms	o-Phenylbenzyl alcohol, 2-Hydroxymethylbiphenyl	[1]
CAS Number	2928-43-0	[1]
Molecular Formula	C ₁₃ H ₁₂ O	[1]
Molecular Weight	184.24 g/mol	[1]
Appearance	White to pale beige solid	[2]
Melting Point	46-48 °C	[2]
Boiling Point	96 °C at 0.04 mmHg	[2]
pKa (predicted)	14.25 ± 0.10	[2]
LogP (predicted)	2.8	[3]

Solubility Profile of 2-Biphenylmethanol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The biphasic nature of **2-Biphenylmethanol**—possessing both a large non-polar surface area and a polar hydroxyl group—results in a nuanced solubility profile.

Quantitative Solubility Data

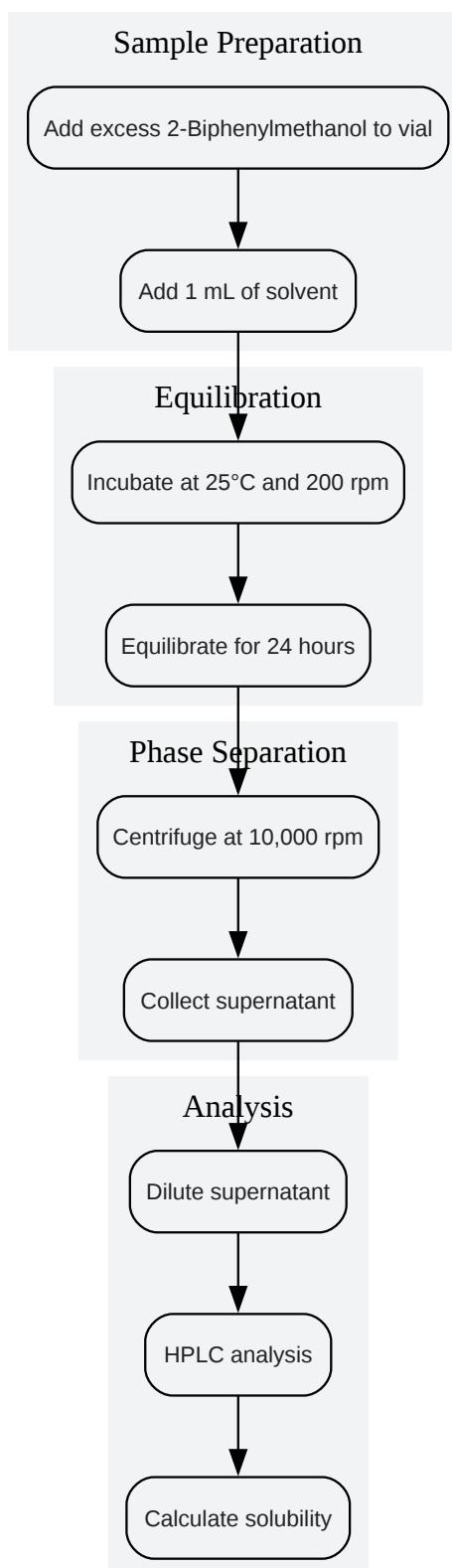
Precise quantitative solubility data is essential for downstream process development and formulation. The following table presents the predicted solubility of **2-Biphenylmethanol** in a selection of common organic solvents at ambient temperature (25 °C). These values are

estimations based on the principle of "like dissolves like" and the known properties of similar aromatic alcohols.

Solvent	Solvent Class	Polarity Index	Predicted Solubility at 25°C (mg/mL)	Solubility Classification
Water	Protic	10.2	< 0.1	Practically Insoluble
Methanol	Protic	5.1	~50	Soluble
Ethanol	Protic	4.3	~100	Freely Soluble
Isopropanol	Protic	3.9	~80	Soluble
Acetonitrile	Aprotic	5.8	~150	Freely Soluble
Acetone	Aprotic	5.1	> 200	Very Soluble
Tetrahydrofuran (THF)	Aprotic	4.0	> 200	Very Soluble
Dimethyl Sulfoxide (DMSO)	Aprotic	7.2	> 200	Very Soluble
Toluene	Non-polar	2.4	~100	Freely Soluble
Chloroform	Halogenated	4.1	~30	Sparingly Soluble[2]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a robust method for the experimental determination of the equilibrium solubility of **2-Biphenylmethanol** in various organic solvents.


Objective: To determine the saturation solubility of **2-Biphenylmethanol** in various organic solvents at a controlled temperature.

Materials:

- **2-Biphenylmethanol** (purity > 99%)
- Selected organic solvents (HPLC grade)
- 2 mL glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector

Procedure:

- Add an excess amount of **2-Biphenylmethanol** to a 2 mL glass vial.
- Add 1 mL of the selected solvent to the vial.
- Securely cap the vial and place it in an orbital shaker set to 25 °C and 200 rpm.
- Equilibrate the samples for 24 hours to ensure saturation is reached.
- After equilibration, centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid.
- Carefully pipette an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the HPLC method.
- Analyze the diluted sample by HPLC to determine the concentration of **2-Biphenylmethanol**.
- Calculate the solubility in mg/mL.

[Click to download full resolution via product page](#)

Workflow for equilibrium solubility determination.

Stability and Degradation Profile

Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[\[4\]](#)

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[\[5\]](#)

Objective: To investigate the degradation of **2-Biphenylmethanol** under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Stress Conditions:

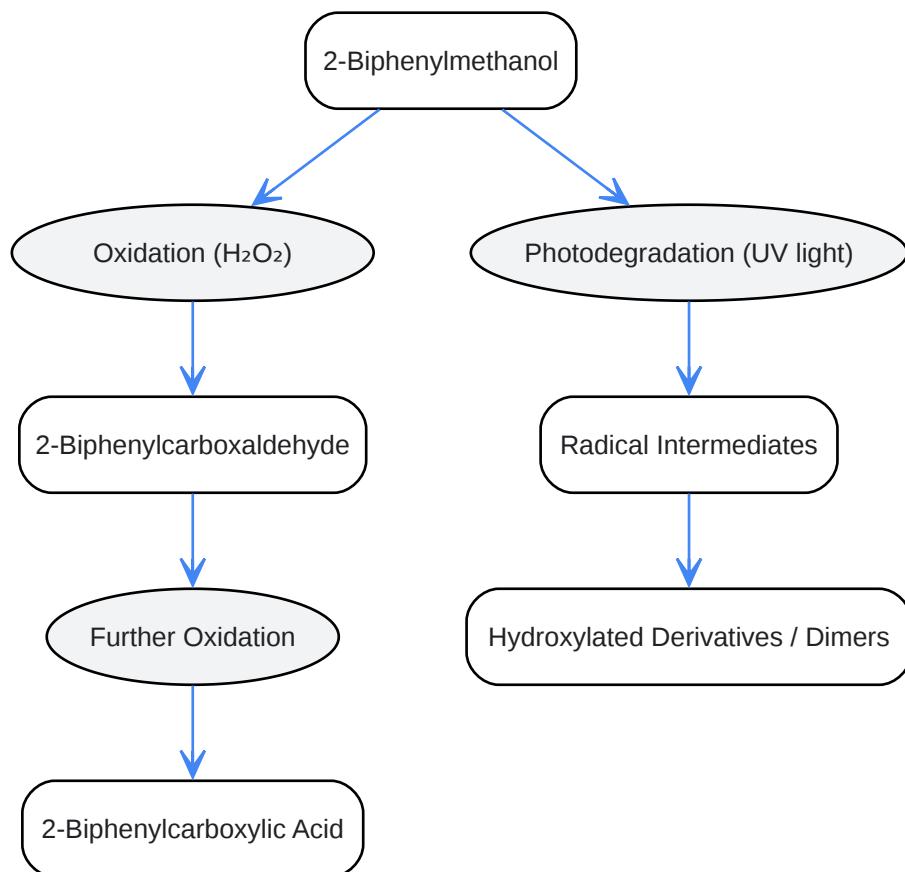
- Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
- Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 105°C for 72 hours.
- Photolytic Degradation: As per ICH Q1B guidelines, exposing the solid drug and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[\[1\]](#)

Procedure:

- Prepare solutions of **2-Biphenylmethanol** (1 mg/mL) in the respective stress media. For thermal degradation, use the solid compound.
- Expose the samples to the specified stress conditions for the designated time.
- At appropriate time points, withdraw samples and neutralize if necessary (for acidic and basic hydrolysis).

- Dilute the samples to a suitable concentration for HPLC analysis.
- Analyze the stressed samples using a validated stability-indicating HPLC method.

Predicted Degradation Profile


The following table summarizes the expected degradation of **2-Biphenylmethanol** under the described forced degradation conditions. These are hypothetical values based on the known reactivity of aromatic alcohols.

Stress Condition	Predicted Degradation (%)	Observations
0.1 M HCl, 60°C	< 5%	Likely stable to acidic hydrolysis.
0.1 M NaOH, 60°C	5-10%	Minor degradation may occur.
3% H ₂ O ₂ , RT	15-25%	Susceptible to oxidation.
105°C (solid)	< 5%	Thermally stable in the solid state.
Photolytic (ICH Q1B)	10-20%	Potential for photolytic degradation.

Potential Degradation Pathways

Based on the chemical structure of **2-Biphenylmethanol**, the primary sites for degradation are the hydroxyl group and the aromatic rings.

- Oxidative Degradation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde (2-biphenylcarboxaldehyde) and further to the carboxylic acid (2-biphenylcarboxylic acid).
- Photolytic Degradation: UV exposure can lead to the formation of radical species, potentially resulting in dimerization or the formation of hydroxylated biphenyl derivatives.

[Click to download full resolution via product page](#)

*Predicted degradation pathways of **2-Biphenylmethanol**.*

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of **2-Biphenylmethanol** and its degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6]

Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-20 min: 30-90% B 20-25 min: 90% B 25-26 min: 90-30% B 26-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

UPLC-MS/MS Method for Degradation Product Identification

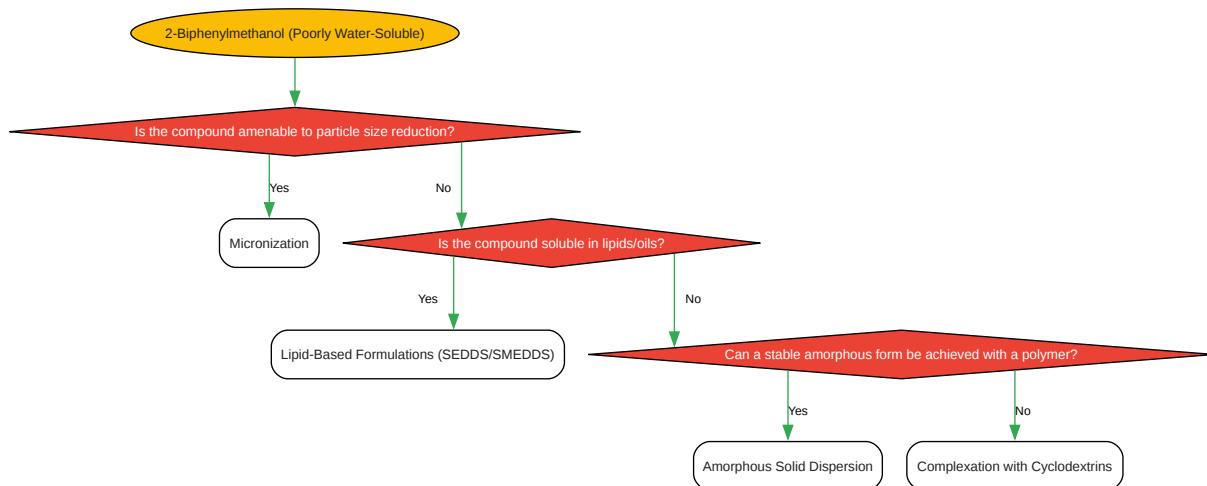
For the structural elucidation and sensitive quantification of degradation products, a UPLC-MS/MS method is recommended.

UPLC Conditions:

Parameter	Condition
Column	Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	0-5 min: 20-95% B 5-6 min: 95% B 6-6.1 min: 95-20% B 6.1-7 min: 20% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 μ L

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Hypothetical MRM Transitions:
 - **2-Biphenylmethanol:** 185.1 > 167.1 (M+H, loss of H₂O)
 - 2-Biphenylcarboxaldehyde: 183.1 > 154.1 (M+H, loss of CO)
 - 2-Biphenylcarboxylic Acid: 199.1 > 181.1 (M+H, loss of H₂O)


Formulation Strategies for 2-Biphenylmethanol

Given its predicted low aqueous solubility, enhancing the bioavailability of **2-Biphenylmethanol** for oral administration requires specialized formulation strategies.

Potential Approaches:

- Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.

- Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility.
- Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be employed to formulate the compound in a lipid vehicle that forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
- Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.

[Click to download full resolution via product page](#)

Decision tree for formulation strategy selection.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the solubility and stability of **2-Biphenylmethanol**. While some of the presented data are predictive, the methodologies and protocols outlined offer a robust starting point for comprehensive experimental investigation. A thorough understanding of these fundamental properties is indispensable for the successful development of **2-Biphenylmethanol** in pharmaceutical and other applications, enabling rational formulation design and ensuring product quality and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. ijtsrd.com [ijtsrd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility and Stability of 2-Biphenylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359950#solubility-and-stability-of-2-biphenylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com